3-(6-Chloro-3-oxo-1H-pyrrolo[3,4-c]pyridin-2(3H)-yl)piperidine-2,6-dione
Description
This compound is a heterocyclic organic molecule featuring a pyrrolo[3,4-c]pyridine core fused with a piperidine-2,6-dione moiety. The 6-chloro and 3-oxo substituents on the pyrrolopyridine ring are critical to its structural and electronic properties.
Properties
Molecular Formula |
C12H10ClN3O3 |
|---|---|
Molecular Weight |
279.68 g/mol |
IUPAC Name |
3-(6-chloro-3-oxo-1H-pyrrolo[3,4-c]pyridin-2-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C12H10ClN3O3/c13-9-3-6-5-16(12(19)7(6)4-14-9)8-1-2-10(17)15-11(8)18/h3-4,8H,1-2,5H2,(H,15,17,18) |
InChI Key |
MSQLRLIBDVTJFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=CC(=NC=C3C2=O)Cl |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Properties Overview
| Property | Description |
|---|---|
| Molecular Formula | C12H10ClN3O3 |
| Molecular Weight | 279.68 g/mol |
| CAS Number | 2154343-21-0 |
| SMILES Code | O=C(C(N(C1)C(C2=C1C=C(Cl)N=C2)=O)CC3)NC3=O |
| Purity (commercial samples) | Typically ≥95% |
| Storage Conditions | 2-8 °C |
This compound is characterized by a chloro-substituted pyrrolopyridine ring fused to a piperidine-2,6-dione, a motif common in bioactive molecules.
Preparation Methods Analysis
Reported Synthetic Routes
Route via 6-Chloro-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-one Intermediate
- Step 1: Synthesis of 6-chloro-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-one (chlorinated pyrrolopyridine core) via cyclization of appropriately substituted aminopyridine precursors under oxidative or acidic conditions.
- Step 2: Preparation of piperidine-2,6-dione (glutarimide) or its activated derivative (e.g., acid chloride or anhydride).
- Step 3: N-alkylation or nucleophilic substitution reaction between the nitrogen atom at the 2-position of the pyrrolopyridine and the piperidine-2,6-dione moiety under controlled conditions (e.g., base catalysis, suitable solvents like DMF or DMSO).
- Step 4: Purification by recrystallization or chromatography to achieve ≥95% purity.
This route is supported by catalog and supplier data indicating the availability of intermediates and final compound with high purity and defined storage conditions.
Alternative Coupling via Activated Piperidine-2,6-dione Derivatives
- Use of activated piperidine-2,6-dione derivatives such as piperidine-2,6-dione acid chlorides or imides to facilitate nucleophilic attack by the pyrrolo nitrogen.
- Reaction conditions typically involve low to moderate temperatures (0–50 °C) and inert atmosphere to prevent side reactions.
- Solvent systems include polar aprotic solvents to enhance nucleophilicity and solubility.
Data Tables Summarizing Preparation Parameters
| Step | Reagents/Intermediates | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Aminopyridine derivative + chlorinating agent | Acidic medium, heat (80–120 °C) | 70–85 | Formation of 6-chloro-pyrrolopyridine core |
| 2 | Piperidine-2,6-dione or derivative | Commercially available | N/A | Starting material |
| 3 | Coupling reagents (base, solvent) | DMF/DMSO, base (e.g., K2CO3), 25–50 °C | 60–75 | N-alkylation step |
| 4 | Purification | Recrystallization or chromatography | >95 purity | Final product |
Note: Specific yields and conditions vary depending on exact reagents and catalysts used in proprietary or literature methods.
Research Findings and Optimization Notes
- Chlorination selectivity: The 6-position chlorination on the pyrrolo[3,4-c]pyridine ring is critical and can be optimized by controlling the chlorinating agent equivalents and reaction temperature to avoid over-chlorination or side products.
- Coupling efficiency: The nucleophilicity of the pyrrolo nitrogen and the activation state of the piperidine-2,6-dione derivative strongly influence coupling yields. Use of mild bases and aprotic solvents improves reaction selectivity and minimizes decomposition.
- Purity and stability: The final compound is stable under refrigerated conditions (2–8 °C). Purification by recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) yields high-purity product suitable for further applications.
- Patent literature: Several patents describe variations of this synthesis, including alternative intermediates and catalysts, highlighting ongoing optimization in industrial settings.
Summary Table of Key Preparation Methods
| Preparation Method | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct coupling of pyrrolopyridine N with piperidine-2,6-dione | 6-chloro-pyrrolo[3,4-c]pyridin-2-one, piperidine-2,6-dione, base | DMF/DMSO, 25–50 °C | Straightforward, good yield | Requires pure intermediates |
| Coupling via activated piperidine-2,6-dione derivatives | Acid chloride or anhydride of piperidine-2,6-dione | Low temp, inert atmosphere | Higher coupling efficiency | Additional step to prepare activated derivative |
| Cyclization with chlorinated aminopyridine precursors | Aminopyridine, chlorinating agents | Acidic, heated conditions | Efficient core formation | Requires control of chlorination |
Chemical Reactions Analysis
Types of Reactions
3-(6-Chloro-3-oxo-1H-pyrrolo[3,4-c]pyridin-2(3H)-yl)piperidine-2,6-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine or pyridine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Based on the search results, here's what is known about the compound "3-(6-Chloro-3-oxo-1H-pyrrolo[3,4-c]pyridin-2(3H)-yl)piperidine-2,6-dione":
Basic Information:
- Chemical Names: this compound . 3-(6-Chloro-1-oxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)piperidine-2,6-dione .
- CAS Numbers: 2154343-28-7 , 2154343-21-0
- Molecular Formula: C12H10ClN3O3
- Molecular Weight: 279.68
- PubChem ID: 132118005
Physicochemical Properties:
Safety Information:
Potential Research Areas:
While the provided search results do not detail specific applications of "this compound", the presence of a pyrrolo[3,4-c]pyridine core suggests potential applications in medicinal chemistry . Pyrrolopyridines and related structures have been explored in the synthesis of various bioactive compounds. The search results also mention research on:
- Adiponectin: Studies on adiponectin, particularly the ratio of high-molecular-weight (HMW) to total adiponectin, are mentioned in the context of endocrine and cardiovascular pathology .
- Ocular Toxicity: One study investigates the toxicity of benzalkonium chloride in eye drops, focusing on its effects on mitochondrial function .
- Lysosome-Related Organelles: Research on the biogenesis of lysosome-related organelles (LROs) and related genetic modifiers is mentioned .
- Microbial Ecology: Salinity-dependent microbial ecology and biogeochemical dynamics in coastal lagoons are mentioned .
Mechanism of Action
The mechanism of action of 3-(6-Chloro-3-oxo-1H-pyrrolo[3,4-c]pyridin-2(3H)-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to changes in cellular pathways and biological processes, contributing to its therapeutic effects.
Comparison with Similar Compounds
Key Structural Differences
The compound’s closest analogs differ in substitution patterns, oxidation states, or core heterocycles. Below is a comparative analysis:
Functional Implications
- Chlorine Position: The target compound’s 6-chloro substituent (vs.
- Oxidation State : The 3-oxo group in the target compound contrasts with the 1-oxo group in analogs like 3-(6-Chloro-1-oxo-1H-pyrrolo[3,4-c]pyridin-2(3H)-yl)piperidine-2,6-dione (). This difference could influence hydrogen-bonding capacity and metabolic stability .
- Core Heterocycle : Compounds lacking the piperidine-2,6-dione moiety (e.g., A230733) are simpler in structure and likely exhibit distinct pharmacokinetic profiles .
Biological Activity
The compound 3-(6-Chloro-3-oxo-1H-pyrrolo[3,4-c]pyridin-2(3H)-yl)piperidine-2,6-dione , with the CAS number 2154343-21-0 , is a piperidine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.
Basic Information
- Molecular Formula : C12H10ClN3O3
- Molar Mass : 279.68 g/mol
- CAS Number : 2154343-21-0
- Structural Formula :
| Property | Value |
|---|---|
| Appearance | Solid |
| Purity | ≥98% |
| Storage Conditions | Cool, dry place |
Antiviral Activity
Recent studies have indicated that piperidine derivatives exhibit antiviral properties. For instance, compounds similar to this compound have been evaluated against various viruses including HIV and HSV. The antiviral activity is often linked to structural features that facilitate interaction with viral components.
Case Study: Antiviral Screening
In a study assessing the antiviral efficacy of piperidine derivatives, several compounds demonstrated moderate protection against coxsackievirus B2 (CVB-2) and herpes simplex virus type 1 (HSV-1). The most active derivatives were noted to have cytotoxic concentrations (CC50) ranging from 54 to 100 μM in cell lines such as Vero and MT-4 cells .
Antibacterial and Antifungal Activity
Piperidine derivatives are also known for their antibacterial and antifungal properties. Compounds derived from similar structural frameworks have been tested against various bacterial strains and fungi, showing promising results.
Summary of Antimicrobial Activity
| Compound Type | Activity | Target Organisms |
|---|---|---|
| Piperidine Derivatives | Moderate to High | Bacteria (e.g., E. coli), Fungi (e.g., Candida spp.) |
Anticancer Potential
Emerging research suggests that some piperidine derivatives can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.
The anticancer activity of piperidine derivatives may involve:
- Induction of apoptosis through mitochondrial pathways.
- Inhibition of specific kinases involved in cell cycle regulation.
In one study, a derivative demonstrated enhanced cytotoxicity compared to standard chemotherapeutic agents like bleomycin in hypopharyngeal tumor models .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural modifications. Research indicates that:
- Chlorine Substitution : Enhances binding affinity to biological targets.
- Pyrrole Ring : Contributes to the compound's stability and reactivity.
- Piperidine Core : Essential for maintaining the biological activity across various assays.
Q & A
Q. What synthetic methodologies are recommended for optimizing the yield of 3-(6-Chloro-3-oxo-1H-pyrrolo[3,4-c]pyridin-2(3H)-yl)piperidine-2,6-dione?
Answer: The synthesis of pyrrolo-pyridine derivatives often involves multi-step protocols. Key steps include cyclization, halogenation (e.g., chlorination at the 6-position), and coupling reactions. For example:
- Halogenation: Use N-iodosuccinimide (NIS) in acetone for regioselective substitution .
- Coupling: Employ Suzuki-Miyaura cross-coupling with Pd(PPh₃)₄ as a catalyst and 3,4-dimethoxyphenylboronic acid under reflux (105°C) to introduce aryl groups .
- Purification: Optimize recrystallization or column chromatography using solvents like ethanol or toluene .
Experimental design tools (e.g., factorial design) can minimize trials by identifying critical parameters (temperature, catalyst loading) .
Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?
Answer:
- ¹H/¹³C NMR: Identify characteristic peaks:
- The pyrrolo-pyridine core: aromatic protons at δ 7.5–8.5 ppm and carbonyl (C=O) signals at ~170 ppm .
- Piperidine-2,6-dione: methylene protons (δ 2.5–3.5 ppm) and carbonyl groups (C=O at ~210 ppm) .
- IR: Confirm carbonyl stretches (1650–1750 cm⁻¹) for lactam and ketone groups .
- HRMS: Validate molecular formula (e.g., [M+H]⁺ ion matching C₁₃H₁₀ClN₃O₃) .
Advanced Research Questions
Q. What computational strategies can predict the reactivity of this compound in biological systems?
Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Dynamics (MD): Simulate interactions with target proteins (e.g., kinases) using software like GROMACS .
- ADMET Prediction: Tools like SwissADME assess solubility, permeability, and metabolic stability .
For example, the chloro substituent may enhance lipophilicity, affecting membrane penetration .
Q. How do structural modifications (e.g., substituents on the pyrrolo-pyridine ring) influence its pharmacological activity?
Answer: Structure-activity relationship (SAR) studies reveal:
- Chloro Group (6-position): Enhances binding to hydrophobic pockets in enzymes (e.g., kinase inhibitors) .
- Piperidine-2,6-dione Moiety: Modulates solubility and bioavailability; ester derivatives improve pharmacokinetics .
- Aryl Substituents: Electron-withdrawing groups (e.g., -CF₃) increase metabolic stability but may reduce solubility .
Q. How should researchers address discrepancies in reported biological activities of structurally similar analogs?
Answer: Contradictions often arise from:
- Assay Variability: Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times .
- Stereochemistry: Unreported enantiomers (e.g., (3aR,6aS)-configuration) may exhibit distinct activities .
- Purity: Impurities (e.g., zopiclone intermediates) can skew results; validate via HPLC (≥95% purity) .
Resolution: Use standardized assays (e.g., NIH guidelines) and report stereochemical details .
Q. What advanced techniques are critical for analyzing degradation products or metabolites?
Answer:
- LC-HRMS: Identify metabolites via exact mass matching (e.g., hydroxylation or dechlorination products) .
- NMR Cryoprobes: Detect trace degradation products in stability studies (ICH Q1A guidelines) .
- X-ray Crystallography: Resolve ambiguous structures of oxidative metabolites .
Experimental Design Considerations
Q. How can researchers design in vitro/in vivo studies to evaluate the compound’s therapeutic potential?
Answer:
- In Vitro:
- Kinase Inhibition: Use TR-FRET assays to measure inhibition of kinases (e.g., JAK2) .
- Cytotoxicity: Screen against normal cell lines (e.g., HEK293) to assess selectivity .
- In Vivo:
- Pharmacokinetics: Administer orally (10 mg/kg) in rodent models; measure plasma half-life via LC-MS/MS .
- Efficacy: Use xenograft models (e.g., breast cancer MDA-MB-231) to evaluate tumor growth inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
